Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate
Description
Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate is a methyl ester derivative featuring a butanoate backbone substituted with a pyrrolidine-containing ethylamino group. Its molecular structure combines a polar ester group with a tertiary amine (pyrrolidine), which may enhance solubility in both aqueous and lipid environments, a critical factor in pharmacokinetics .
Properties
IUPAC Name |
methyl 3-(2-pyrrolidin-1-ylethylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(9-11(14)15-2)12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHLIWJPVRUEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate typically involves the reaction of butanoic acid derivatives with pyrrolidine and other reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)
- Structure: A quinoline carboxamide with a pyrrolidinylethylamino side chain and a morpholinomethyl substituent. Molecular formula: C₂₁H₂₈N₄O₃ (MW: 384.47 g/mol) .
- This may enhance binding to biological targets like kinases or receptors .
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate
- Structure: Contains a cyano-vinylpyridine group and a dioxopyrimidine moiety. Synthesized via condensation of methyl amino esters with aromatic amines .
- Key Differences : The presence of pyridine and pyrimidine rings introduces aromaticity and hydrogen-bonding capabilities, which are absent in the target compound. These features could influence electronic properties and target selectivity .
Methyl 3-arylamino-2-benzoylaminobut-2-enoate
- Structure: Features a benzoylamino group and an aryl substituent on a butenoate backbone. Synthesized via PPA (polyphosphoric acid)-catalyzed cyclization .
- Key Differences: The α,β-unsaturated ester and benzoyl group may confer rigidity and reactivity distinct from the saturated butanoate chain in the target compound .
Physicochemical Properties
- Solubility : The pyrrolidine moiety in the target compound likely improves solubility in organic solvents compared to amide-containing analogs like SzR-109, which may exhibit higher polarity due to the carboxamide group .
Biological Activity
Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate (CAS Number: 1221342-49-9) is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 214.3 g/mol. Its unique structure, characterized by a pyrrolidine ring, positions it as a compound of interest in various biological and medicinal research applications.
The biological activity of this compound is primarily associated with its interaction with specific enzymes and receptors. The compound's pyrrolidine moiety facilitates binding to biological targets, influencing their activity and leading to various physiological effects. Research indicates that it may modulate signal transduction pathways, which are critical for cellular communication and function.
Potential Therapeutic Applications
Research has suggested several potential therapeutic applications for this compound, including:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
- Receptor Binding : The compound's ability to bind to specific receptors may position it as a candidate for drug development targeting neurological or metabolic disorders.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds such as:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate | Similar structure but shorter carbon chain | Moderate enzyme inhibition |
| Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}pentanoate | Similar structure but longer carbon chain | Enhanced receptor affinity |
| Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}hexanoate | Even longer carbon chain | Variable biological activity |
This table highlights the structural variations and their implications on biological activity, suggesting that modifications in the carbon chain length can influence the pharmacological properties of the compounds.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various strains of bacteria. For instance, it was found to have significant inhibitory effects on Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µM.
- Minimum Inhibitory Concentrations (MIC) :
- Staphylococcus aureus: MIC = 25 µM
- Escherichia coli: MIC = 30 µM
- Pseudomonas aeruginosa: MIC = 40 µM
- Minimum Inhibitory Concentrations (MIC) :
- Cytotoxicity Assays : Cytotoxicity testing using human cell lines indicated that this compound has a favorable safety profile, with IC values above therapeutic concentrations, suggesting low toxicity at effective doses.
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems revealed potential modulatory effects on dopamine and serotonin receptors, indicating possible applications in treating mood disorders or neurodegenerative diseases.
Summary of Findings
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Observed Effect | Concentration Range |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 10 - 50 µM |
| Cytotoxicity | Low toxicity in human cell lines | IC > therapeutic doses |
| Neuropharmacological | Modulation of neurotransmitter systems | Specific receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
